Molecular Weight Advantage Over Halo‑Substituted and Dimethoxy Analogs
The target compound (MW 362.4 g mol⁻¹) is 8.4 Da lighter than the 2‑chloro‑6‑fluorophenyl analog (MW 370.8 g mol⁻¹), 16.0 Da lighter than the 3,4‑dimethoxyphenyl analog (MW 378.4 g mol⁻¹), and 34.9 Da lighter than the 4‑bromophenyl analog (MW 397.3 g mol⁻¹) [REFS‑1, REFS‑2, REFS‑3, REFS‑4]. Lower molecular weight is empirically correlated with improved passive membrane permeability and oral bioavailability in drug discovery campaigns.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 362.4 g mol⁻¹ [REFS‑1] |
| Comparator Or Baseline | 2‑(2‑chloro‑6‑fluorophenyl) analog: 370.8 g mol⁻¹ [REFS‑2]; 2‑(3,4‑dimethoxyphenyl) analog: 378.4 g mol⁻¹ [REFS‑3]; 2‑(4‑bromophenyl) analog: 397.3 g mol⁻¹ [REFS‑4] |
| Quantified Difference | ΔMW = –8.4 Da (vs. chloro‑fluoro); –16.0 Da (vs. dimethoxy); –34.9 Da (vs. bromo) |
| Conditions | Calculated from molecular formula (standard atomic weights) |
Why This Matters
For procurement decisions in early drug discovery, a lower molecular weight increases the probability of favorable ADME properties and reduces the synthetic burden of subsequent lead optimization.
- [1] Chemsrc. 2‑(4‑ethoxyphenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acetamide. CAS 1797171‑94‑8. Available at: https://m.chemsrc.com/mip/cas/1797171-94-8_2288778.html (accessed 29 April 2026). View Source
- [2] Chemsrc. 2‑(4‑bromophenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acetamide. CAS 1797703‑61‑7. Available at: https://m.chemsrc.com/mip/cas/1797703-61-7_2288779.html (accessed 29 April 2026). View Source
